![molecular formula C9H20N2O B2526790 Dimethyl[3-(morpholin-2-yl)propyl]amine CAS No. 1779649-03-4](/img/structure/B2526790.png)
Dimethyl[3-(morpholin-2-yl)propyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl[3-(morpholin-2-yl)propyl]amine is a chemical compound with a molecular weight of 172.27 . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for Dimethyl[3-(morpholin-2-yl)propyl]amine is 1S/C9H20N2O/c1-11(2)6-3-4-9-8-10-5-7-12-9/h9-10H,3-8H2,1-2H3 .Physical And Chemical Properties Analysis
Dimethyl[3-(morpholin-2-yl)propyl]amine is a liquid at room temperature . It has a molecular weight of 172.27 .Scientific Research Applications
Biological Potential of Indole Derivatives
Indole derivatives, which include structures similar to Dimethyl[3-(morpholin-2-yl)propyl]amine, possess various biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This wide range of biological activities has sparked interest among researchers to synthesize a variety of indole derivatives .
Pharmacological Interest in Morpholine Derivatives
Morpholine derivatives, including structures similar to Dimethyl[3-(morpholin-2-yl)propyl]amine, exhibit a broad spectrum of pharmacological activities. These derivatives have been explored for their potential in various therapeutic areas, showcasing the importance of morpholine as a moiety in drug design and synthesis.
Catalytic Oxidation of Cyclohexene
The catalytic oxidation of cyclohexene, to which Dimethyl[3-(morpholin-2-yl)propyl]amine is structurally related, is of significant interest in the field of chemical industry. This research underscores the importance of developing selective catalytic processes for the synthesis of valuable intermediates from cyclohexene.
Photocatalytic Degradation of Pollutants
The involvement of morpholine and related compounds in the photocatalytic degradation of aromatic and alicyclic pollutants offers insights into environmental applications. A study discussing the photocatalytic pathways and intermediate products of pollutants, including morpholine, highlights the complexity of these processes and the potential for effective water treatment solutions.
Synthesis and Properties of Chiral Oxazinoindoles
Chiral oxazinoindoles, compounds with structural elements similar to Dimethyl[3-(morpholin-2-yl)propyl]amine, have garnered attention for their bioactive properties. Research into the enantioselective synthesis of these scaffolds, including their antidepressant, anti-inflammatory, and antitumor activities, underscores the versatility and potential of these compounds in medicinal chemistry.
Inhibition of 5-Lipoxygenase and Cyclooxygenase Pathways
Dimethyl[3-(morpholin-2-yl)propyl]amine, as a morpholine derivative, may have potential in inhibiting 5-lipoxygenase and cyclooxygenase pathways . These pathways lead to fever and other symptoms, suggesting potential applications in the treatment of inflammatory conditions .
Safety and Hazards
Mechanism of Action
Target of Action
Compounds containing morpholine, a heterocyclic amine, are often used in medicinal chemistry due to their ability to bind to various biological targets . The specific target would depend on the exact structure of the compound and its intended use.
Mode of Action
The mode of action would depend on the specific biological target. For example, if the target is an enzyme, the compound might act as an inhibitor, preventing the enzyme from carrying out its function .
Biochemical Pathways
Again, this would depend on the specific target. If the compound acts as an enzyme inhibitor, it could affect a biochemical pathway by slowing down or stopping a particular reaction .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound describe how it is taken up by the body, where it goes, how it is broken down, and how it is removed. These properties can greatly affect a compound’s bioavailability, or how much of it is able to reach its target .
Result of Action
The result of the compound’s action would depend on its mode of action and the biochemical pathways it affects. For example, if the compound is an enzyme inhibitor, the result might be a decrease in the production of a certain molecule .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence a compound’s action, efficacy, and stability .
properties
IUPAC Name |
N,N-dimethyl-3-morpholin-2-ylpropan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O/c1-11(2)6-3-4-9-8-10-5-7-12-9/h9-10H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPQZMGXGTNXGAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCC1CNCCO1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1779649-03-4 |
Source


|
| Record name | dimethyl[3-(morpholin-2-yl)propyl]amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

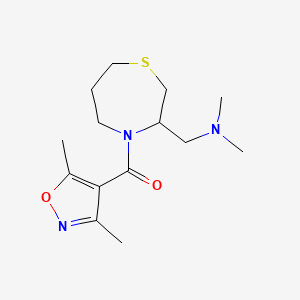
![7-[(4-chlorophenyl)methyl]-8-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2526712.png)
![N~3~-[(1E)-phenylmethylene]pyridine-2,3-diamine](/img/structure/B2526713.png)



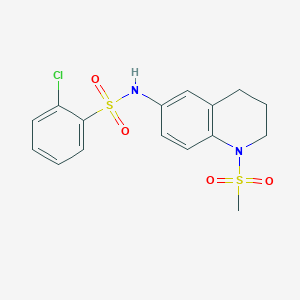
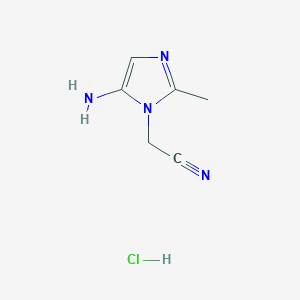
![3-(3-{[(4-Methylphenyl)sulfonyl]amino}phenyl)acrylic acid](/img/structure/B2526721.png)
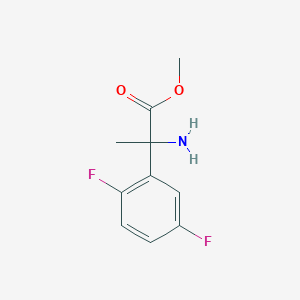
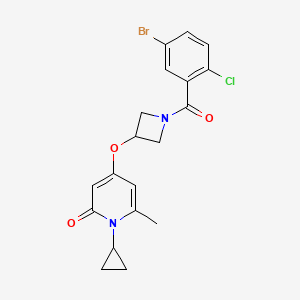
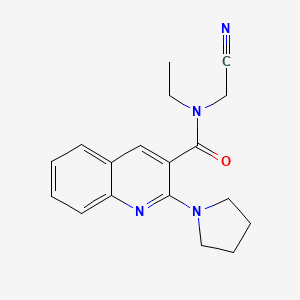
![Ethyl 2-{methyl[(pyridin-2-yl)methyl]amino}acetate](/img/structure/B2526728.png)
